2-(2-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)propanamide
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Overview
Description
2-(2-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)propanamide is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a fluorophenoxy group, a methylsulfonyl group, and a thiadiazole ring, which contribute to its distinct chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)propanamide typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the fluorophenoxy intermediate: This step involves the reaction of 2-fluorophenol with an appropriate halogenated compound under basic conditions to form the fluorophenoxy intermediate.
Synthesis of the thiadiazole ring: The thiadiazole ring is synthesized by reacting a suitable precursor with sulfur and nitrogen sources under controlled conditions.
Coupling of intermediates: The fluorophenoxy intermediate is then coupled with the thiadiazole intermediate using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This includes scaling up the reactions, optimizing reaction times and temperatures, and employing purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
2-(2-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)propanamide can undergo various chemical reactions, including:
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The compound can be reduced under specific conditions to modify the thiadiazole ring or other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and potassium permanganate (KMnO₄).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methylsulfonyl group can yield sulfone derivatives, while substitution reactions can introduce various functional groups onto the fluorophenoxy moiety.
Scientific Research Applications
2-(2-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)propanamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of other valuable compounds.
Mechanism of Action
The mechanism of action of 2-(2-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)propanamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, it may inhibit certain enzymes involved in disease pathways, leading to therapeutic effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 4-(2-fluorophenoxy)-2-(methylsulfanyl)pyrimidine
- 2-(4-(2-fluorophenoxy)-5-methyl-1H-pyrazol-3-yl)-5-methoxyphenol
- 2-(2-fluorophenoxy)-5-methylaniline
Uniqueness
2-(2-fluorophenoxy)-N-(5-(methylsulfonyl)-1,3,4-thiadiazol-2-yl)propanamide is unique due to the presence of the thiadiazole ring and the combination of fluorophenoxy and methylsulfonyl groups. This unique structure imparts distinct chemical properties and reactivity, making it valuable for various applications in research and industry.
Properties
Molecular Formula |
C12H12FN3O4S2 |
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Molecular Weight |
345.4 g/mol |
IUPAC Name |
2-(2-fluorophenoxy)-N-(5-methylsulfonyl-1,3,4-thiadiazol-2-yl)propanamide |
InChI |
InChI=1S/C12H12FN3O4S2/c1-7(20-9-6-4-3-5-8(9)13)10(17)14-11-15-16-12(21-11)22(2,18)19/h3-7H,1-2H3,(H,14,15,17) |
InChI Key |
IEQMBCVTAWEROE-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC1=NN=C(S1)S(=O)(=O)C)OC2=CC=CC=C2F |
Origin of Product |
United States |
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